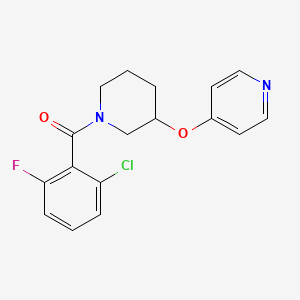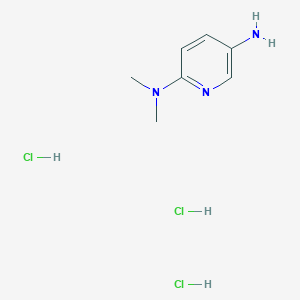
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a sophisticated chemical compound known for its diverse functionalities and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a furan ring, a thiadiazole ring, and a carboxamido group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: Condensation reaction between furan-2-carboxylic acid and 1,3,4-thiadiazol-2-amine.
Reaction Conditions: Heated under reflux in the presence of a suitable dehydrating agent like phosphorus oxychloride.
Second Step: Nucleophilic substitution reaction with ethyl chloroacetate.
Reaction Conditions: Conducted in an organic solvent such as dichloromethane, using a base like triethylamine to facilitate the reaction.
Final Step: Amidation with 2-aminoethanol.
Reaction Conditions: Performed under mild heating in an appropriate solvent like ethanol, with catalytic amounts of acetic acid.
Industrial Production Methods
The industrial-scale synthesis often involves optimization of the above steps to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are typically employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Undergoes oxidation to form sulfoxides and sulfones.
Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamido group to the corresponding amine.
Common Reagents: Lithium aluminum hydride, borane.
Substitution: Nucleophilic substitution at the ethyl ester or thiadiazole ring.
Common Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
As a Synthetic Intermediate: Utilized in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Biological Probes: Used in labeling and tracking studies within biological systems.
Enzyme Inhibition: Serves as an inhibitor for certain enzymes, aiding in biochemical pathway studies.
Medicine
Pharmaceutical Development: Potential lead compound for developing new drugs, particularly due to its unique structural components.
Antimicrobial Agent: Exhibits antimicrobial properties against various pathogens.
Industry
Polymer Synthesis: Used in the creation of specialized polymers with unique mechanical and chemical properties.
Catalysts: Functions as a component in catalytic systems for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the thiadiazole and carboxamido groups may bind to enzyme active sites, inhibiting their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, altering their function. Additionally, the compound can modulate biochemical pathways by affecting key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-(thiophen-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a thiophene ring instead of a furan ring.
Ethyl 2-(2-((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a pyridine ring instead of a furan ring.
Ethyl 2-(2-((5-(benzoic carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a benzene ring instead of a furan ring.
Highlighting Its Uniqueness
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds
Hopefully, this detailed article fulfills your requirements and provides comprehensive insight into this fascinating compound
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-2-21-10(19)6-14-9(18)7-23-13-17-16-12(24-13)15-11(20)8-4-3-5-22-8/h3-5H,2,6-7H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWHRWWBMGWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)
![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2378456.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)



